

A Comparative Analysis of Cereclor™ and its Alternatives in Polymer Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cereclor

Cat. No.: B8269983

[Get Quote](#)

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate additives is paramount to achieving desired product performance and cost-effectiveness. This guide provides an objective comparison of **Cereclor™** (chlorinated paraffins) with other common additives, supported by available data and detailed experimental protocols.

Cereclor™, a brand of chlorinated paraffins, is widely utilized as a secondary plasticizer and flame retardant in various polymer formulations, most notably in polyvinyl chloride (PVC).^{[1][2]} ^[3] Its popularity stems from its cost-effectiveness and its ability to impart desirable properties such as flexibility and fire resistance. However, a comprehensive assessment of its cost-performance profile relative to other available additives is crucial for informed material selection. This guide explores the performance of **Cereclor™** in comparison to alternatives like phosphate esters, aluminum hydroxide (ATH), and magnesium hydroxide (MDH) as flame retardants, and other secondary plasticizers.

Cost-Performance Overview

The primary appeal of **Cereclor™** lies in its favorable cost-to-performance ratio, particularly in applications where it serves the dual purpose of a plasticizer and a flame retardant.^[4] While specific pricing for **Cereclor™** is typically provided upon quotation from the supplier, it is generally considered an economical option. The following table provides an estimated cost comparison with its alternatives.

Table 1: Cost Comparison of **Cereclor™** and Alternative Additives

Additive Type	Specific Additive	Typical Function	Estimated Price (USD/kg)
Chlorinated Paraffin	Cereclor™ (e.g., S52)	Secondary Plasticizer, Flame Retardant	Price on Request
Phosphate Esters	Tricresyl Phosphate (TCP)	Primary Plasticizer, Flame Retardant	\$2.00 - \$4.00
Alkyl Aryl Phosphates	Primary Plasticizer, Flame Retardant	Varies by type	
Inorganic Flame Retardants	Aluminum Hydroxide (ATH)	Flame Retardant, Smoke Suppressant	\$0.30 - \$0.70
Magnesium Hydroxide (MDH)	Flame Retardant, Smoke Suppressant		\$0.50 - \$1.50
Primary Plasticizers	Diethyl Phthalate (DOP)	Primary Plasticizer	\$1.50 - \$2.50

Note: Prices are estimates and can vary based on supplier, grade, and market conditions.

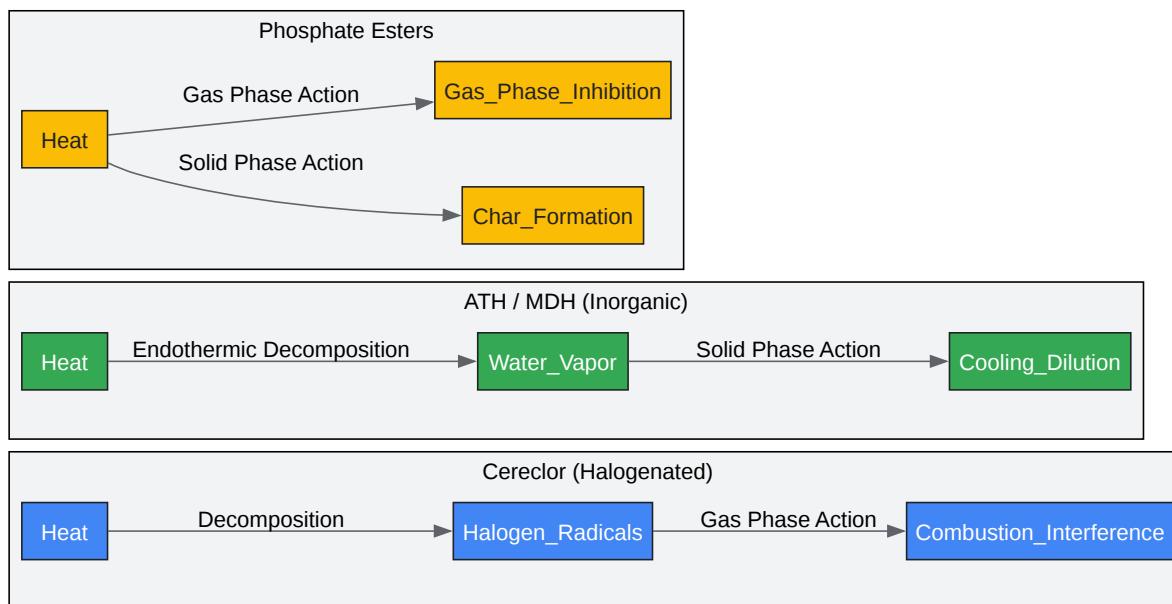
Performance Comparison

The performance of **Cereclor™** and its alternatives is evaluated based on their efficiency as plasticizers and their effectiveness as flame retardants. Key performance indicators include mechanical properties like tensile strength and hardness, and fire safety characteristics such as the Limiting Oxygen Index (LOI) and UL 94 ratings.

Table 2: Performance Data Summary

Formulation (in PVC)	Additive(s)	LOI (%)	UL 94 Rating	Tensile Strength (MPa)	Hardness (Shore A)
Reference	PVC + Primary Plasticizer (e.g., DOP)	~25	V-2 / HB	Varies with plasticizer level	Varies with plasticizer level
Cereclor™ Formulation	PVC + DOP + Cereclor™	>27	V-0 (achievable with synergists)	Generally maintained or slightly reduced	Can be formulated to match reference
Phosphate Ester Formulation	PVC + Phosphate Ester	>30	V-0	Can be higher than DOP formulations	Generally higher than DOP formulations
ATH/MDH Formulation	PVC + DOP + ATH/MDH	>30	V-0	Can be significantly increased (filler effect)	Can be significantly increased (filler effect)

Note: The performance data is indicative and can vary significantly based on the specific grade of the additive, its concentration, the overall formulation, and processing conditions. Direct comparative studies with comprehensive data are limited.


Mechanism of Action

The functional mechanisms of these additives differ, influencing their performance and suitability for various applications.

Flame Retardancy

Halogenated flame retardants like **Cereclor™** function primarily in the gas phase of a fire. Upon heating, they release halogen radicals that interfere with the combustion chain reactions. In contrast, inorganic flame retardants like ATH and MDH work in the solid phase through an endothermic decomposition that releases water vapor, cooling the polymer and diluting

flammable gases. Phosphate esters can act in both the gas and solid phases, promoting char formation which acts as a barrier to heat and fuel.

[Click to download full resolution via product page](#)

Mechanism of Action for Different Flame Retardant Types.

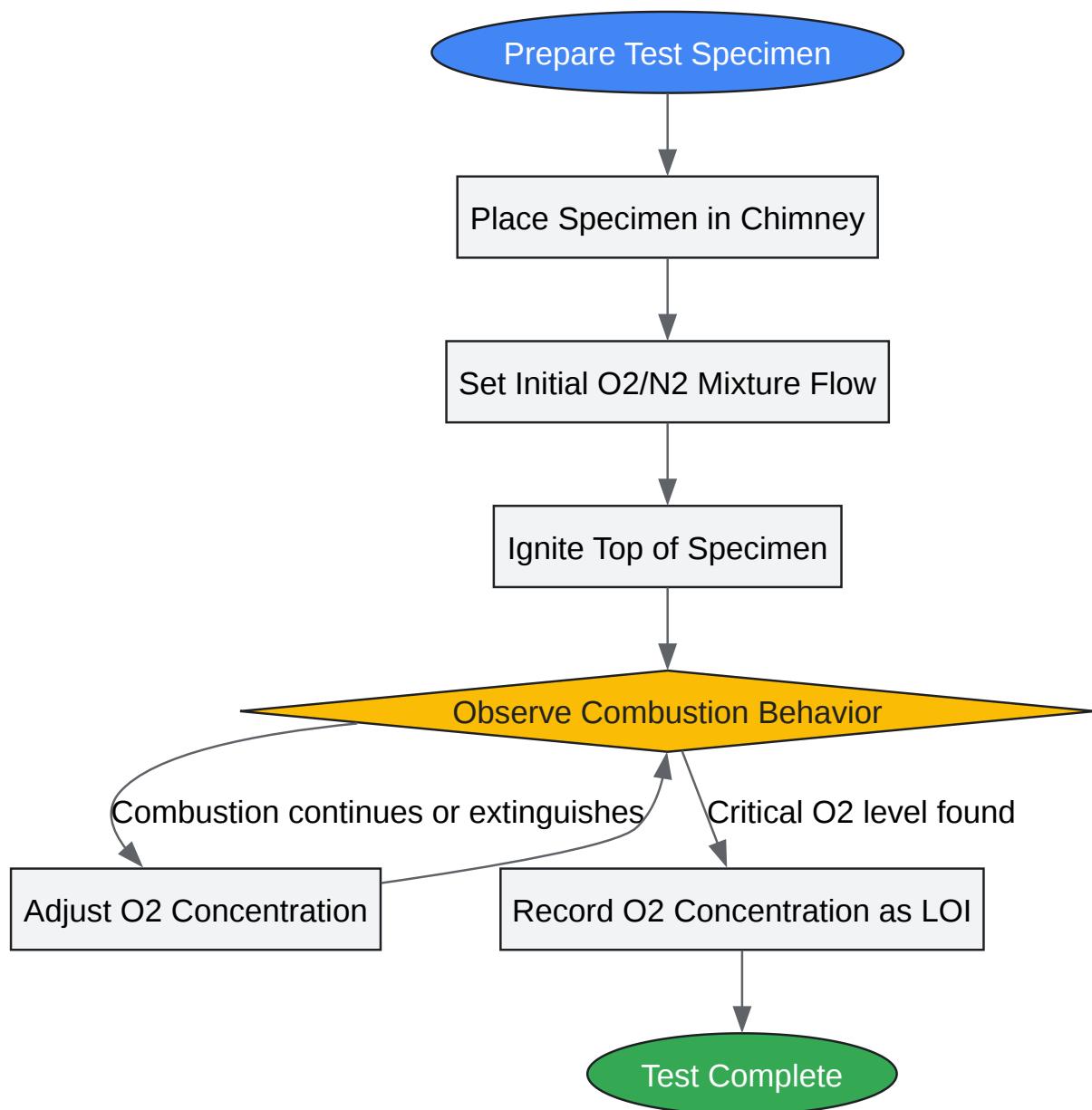
Plasticization

As a secondary plasticizer, **Cereclor™** is used in conjunction with a primary plasticizer like diethyl phthalate (DOP).^[2] It enhances the plasticizing effect, allowing for a reduction in the amount of primary plasticizer needed, which can be a cost-saving measure. The long, flexible chlorinated alkane chains of **Cereclor™** intersperse between the PVC polymer chains,

increasing intermolecular space and allowing for greater chain mobility, which results in increased flexibility.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.


Limiting Oxygen Index (LOI) Test

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Standard: ASTM D2863 / ISO 4589-2

Methodology:

- A small, vertically oriented test specimen is placed in a transparent chimney.
- A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
- The top edge of the specimen is ignited.
- The oxygen concentration in the gas mixture is adjusted until the specimen just supports combustion after ignition.
- The LOI is calculated as the percentage of oxygen in the gas mixture.

[Click to download full resolution via product page](#)

Experimental Workflow for Limiting Oxygen Index (LOI) Test.

UL 94 Vertical Burn Test

Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.

Standard: UL 94

Methodology:

- A rectangular test specimen is held vertically.
- A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed.
- The duration of flaming combustion is recorded.
- If the specimen ceases to flame, the flame is reapplied for another 10 seconds.
- The duration of flaming and glowing combustion after the second flame application is recorded.
- Observations are made regarding the dripping of flaming particles that ignite a cotton patch placed below the specimen.
- The material is classified as V-0, V-1, or V-2 based on the burning times, glowing times, and dripping behavior.

Mechanical Properties Testing

Tensile Strength and Elongation at Break

Objective: To determine the tensile properties of the plastic material.

Standard: ASTM D638

Methodology:

- Dumbbell-shaped test specimens are prepared.
- The specimens are placed in the grips of a universal testing machine.
- The specimen is pulled at a constant rate of speed until it breaks.
- The force and elongation are continuously monitored.

- Tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at the point of fracture) are calculated.

Hardness (Shore Durometer)

Objective: To measure the indentation hardness of the plastic material.

Standard: ASTM D2240

Methodology:

- A flat specimen of a specified thickness is placed on a hard, flat surface.
- A durometer with a specific indenter type (e.g., Shore A for flexible plastics) is pressed firmly against the specimen.
- The hardness value is read from the durometer's scale.

Conclusion

Cereclor™ remains a viable and cost-effective option as a secondary plasticizer and flame retardant, particularly in flexible PVC applications. Its primary advantages are its low cost and dual functionality. However, for applications requiring higher flame retardancy or specific mechanical properties, alternatives such as phosphate esters or inorganic flame retardants may offer superior performance, albeit potentially at a higher cost. The choice of additive should be based on a thorough evaluation of the specific requirements of the end-product, including performance, cost, and regulatory considerations. The experimental protocols outlined in this guide provide a framework for conducting such evaluations in a standardized and objective manner.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. kanademy.com [kanademy.com]
- 3. Chlorinated Paraffins - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. thesuntek.com [thesuntek.com]
- To cite this document: BenchChem. [A Comparative Analysis of Cereclor™ and its Alternatives in Polymer Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8269983#assessing-the-cost-performance-of-cereclor-relative-to-other-additives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com